Pyrazine-2,3-dicarboxamide
Overview
Description
Pyrazinamide is an antitubercular agent used therapeutically . It is used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits .
Synthesis Analysis
The synthesis of metal complexes of Pyrazinamide with copper, ferrous, ferric, cobalt, and manganese has been explored . A detailed characterization of the resulting complexes was performed for establishing their structures using spectroscopic techniques like NMR, FTIR, PXRD, and SEM .Molecular Structure Analysis
The molecular structure of Pyrazine-2,3-dicarboxamide has been studied using various techniques . The first copper atom has a perfect square-pyramidal geometry while the second copper atom has a distorted shape .Chemical Reactions Analysis
The analysis methods used for the quantitative determination of PDCA obtained through Q oxidation include conductometric titration, UV-VIS, and IR spectrophotometry . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The exact mass is 166.04907545 g/mol .Scientific Research Applications
Nature of Bonding in Metal Complexes : Pyrazine-2,3-dicarboxamide forms complexes with copper(II), cobalt(II), and nickel(II), exhibiting distinct bonding and geometries. Copper shows a square planar configuration, while cobalt and nickel exhibit octahedral geometry, with bonding through a ring nitrogen and the oxygen atom of the adjacent amide group (Sanyal & Mondal, 1979).
Crystal Structures of Pyrazine Dicarboxamides : Studies on pyrazine-2,5-dicarboxamide compounds reveal an extended conformation with pyridine rings inclined to the pyrazine ring by various degrees. These structures are important for understanding molecular interactions and geometries (Cati & Stoeckli-Evans, 2017).
Automated Flow Preparation of Derivatives : Pyrazine-2-carboxamide, a component of Rifater® used in tuberculosis treatment, can be prepared in a flow chemistry setting. This method demonstrates the potential for automated, efficient synthesis of important compounds (Ingham et al., 2014).
Fluorescent Tracer Agents for Medical Use : Hydrophilic pyrazine-bis(carboxamides) are evaluated as fluorescent glomerular filtration rate (GFR) tracer agents, showing promising results for clinical translation. These compounds exhibit properties suitable for real-time, point-of-care monitoring of GFR (Rajagopalan et al., 2011).
Synthesis and Structural Studies of Metal Complexes : Research on binuclear copper complexes with pyrazine dicarboxamide ligands offers insights into their coordination and structural characteristics, which are important for understanding their potential applications in various fields (Cati & Stoeckli-Evans, 2020).
Interaction with Biomolecules : Pyrazine-2-thiocarboxamide, a derivative with antifungal properties, has been studied for its physicochemical characteristics and interaction with biomolecules like DNA and proteins, demonstrating its potential in pharmaceutical applications (Ramotowska et al., 2021).
Mechanism of Action
Target of Action
The primary target of Pyrazine-2,3-dicarboxamide, also known as Pyrazinamide, is the cell membrane of the bacterium Mycobacterium tuberculosis . The active moiety of Pyrazinamide is pyrazinoic acid (POA) .
Mode of Action
POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . This disruption and inhibition are the primary interactions of the compound with its target, leading to changes in the bacterium’s normal functions .
Biochemical Pathways
It is known that the compound and its analogs have been shown toinhibit the activity of purified FAS I , a key enzyme involved in fatty acid synthesis. This inhibition can disrupt the normal functioning of the bacterium and lead to its death .
Result of Action
The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the bacterium’s membrane energetics and inhibiting its membrane transport function, the compound can effectively prevent the bacterium from proliferating .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound is most effective at acid pH , where it can disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazine-2,3-dicarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
pyrazine-2,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYZOQDDVSLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210656 | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-78-9 | |
Record name | 2,3-Pyrazinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINE-2,3-DICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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